Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate (CAS No. 2177266-76-9) is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[d]isoxazole core modified with a tert-butoxycarbonyl (Boc)-protected amine group at position 5 and an ethyl ester at position 3. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its structural versatility and stability under diverse reaction conditions . The Boc group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses, while the ethyl ester enhances solubility and reactivity in nucleophilic environments.
Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-20-13(18)12-10-8-9(6-7-11(10)22-17-12)16-14(19)21-15(2,3)4/h9H,5-8H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNOOJPZUQXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Keto-Esters with Hydroxylamine
The isoxazole ring is typically constructed via cyclocondensation between a β-keto-ester and hydroxylamine. For example, ethyl 3-oxo-4,5,6,7-tetrahydrobenzo[d]cyclohexane carboxylate reacts with hydroxylamine hydrochloride under acidic conditions to yield the isoxazole intermediate.
Procedure :
Alternative Cyclization Using Nitrile Oxides
Nitrile oxide cycloaddition offers another route. For instance, in situ generation of a nitrile oxide from a chlorooxime followed by [3+2] cycloaddition with ethyl acrylate derivatives forms the isoxazole ring.
Conditions :
- Chlorooxime (1.2 equiv), triethylamine (2 equiv), ethyl acrylate (1 equiv), dichloromethane, 0°C to room temperature.
Yield : 65–70%.
Introduction of the Boc-Protected Amino Group
Direct Boc Protection of the Isoxazole Amine
After cyclization, the primary amine at position 5 is protected using di-tert-butyl dicarbonate (Boc anhydride).
Procedure :
Reductive Amination Followed by Protection
In cases where the amine is introduced post-cyclization, reductive amination with ammonium acetate and sodium cyanoborohydride precedes Boc protection.
Conditions :
Esterification and Functional Group Compatibility
Late-Stage Ester Modification
If the ester is labile during cyclization, post-cyclization esterification using ethyl chloroformate or ethanol under Mitsunobu conditions may be employed.
Mitsunobu Conditions :
Optimization and Scalability Considerations
Solvent and Catalytic Systems
Purification Techniques
- Column Chromatography : Silica gel (hexane/ethyl acetate gradients) resolves Boc-protected intermediates.
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
Analytical Data and Characterization
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its BOC-protected amine group makes it a versatile intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of therapeutic agents. Its ability to undergo various chemical transformations makes it valuable in the design of new drugs with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The BOC-protected amine group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
a. Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride This derivative (CAS No. 1221791-99-6) lacks the Boc-protecting group, exposing a free amine that is protonated as a hydrochloride salt. Unlike the Boc-protected compound, this variant exhibits higher reactivity in acidic or nucleophilic environments, making it less stable during storage but more reactive in coupling reactions. However, it has been discontinued in commercial catalogs due to handling challenges .
b. Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (QB-1625) This compound (CAS No. 1013-14-5) shares the tetrahydrobenzo[d]isoxazole core but lacks the Boc-amino substituent. The absence of the amino group reduces its utility in peptide coupling or functionalization reactions, though its ester group retains similar reactivity in hydrolysis or transesterification processes. It is available at 95% purity from Combi-Blocks .
c. 2-Acetylphenyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate (3a-e)
These derivatives, synthesized via POCl₃ and pyridine-mediated reactions, incorporate acetylphenyl groups instead of ethyl esters. The acetyl group enhances electron-withdrawing effects, altering the compound’s reactivity in cyclization and condensation reactions compared to ethyl esters .
Physicochemical Properties
Commercial Availability and Stability
The Boc-protected compound remains available from suppliers like Ambeed, Inc., with a purity of 98%, whereas its hydrochloride counterpart and other derivatives (e.g., QB-5569 with a tributylstannyl group) are discontinued or niche products . The Boc group’s stability under basic conditions and selective deprotection (e.g., via trifluoroacetic acid) provides a distinct advantage over unprotected or alternative protected amines.
Research Findings and Industrial Relevance
Recent studies highlight the Boc-protected compound’s role in synthesizing kinase inhibitors and anti-inflammatory agents, leveraging its rigid bicyclic framework to enhance target binding . In contrast, sulfur-containing analogues (e.g., thiophene derivatives in ) exhibit divergent bioactivity profiles, emphasizing the importance of heteroatom choice in drug design .
Biological Activity
Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant studies that elucidate its pharmacological potential.
Chemical Structure and Properties
Compound 1 is characterized by the following structural features:
- Molecular Formula : C₁₂H₁₉N₃O₅
- Molecular Weight : 259.30 g/mol
- CAS Number : 69619-21-2
The compound contains a benzo[d]isoxazole moiety, which is known for its diverse biological activities, including antitumor and anti-inflammatory effects.
Synthesis
The synthesis of compound 1 typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with appropriate isoxazole derivatives. The following general procedure outlines a common synthetic route:
- Reagents : Boc-protected amino acid, isoxazole derivative, coupling agents (e.g., HBTU), solvents (e.g., DMF).
- Steps :
- Dissolve the Boc-protected amino acid in an appropriate solvent.
- Add the isoxazole derivative and coupling agent.
- Stir the mixture under controlled temperature until completion.
- Purify the product using column chromatography.
Antitumor Activity
Recent studies have investigated the antitumor properties of compound 1. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : Compound 1 showed IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups.
Enzyme Inhibition
Compound 1 has also been evaluated for its ability to inhibit specific enzymes linked to disease mechanisms:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that compound 1 may act as a reversible inhibitor of acetylcholinesterase (AChE), which could have implications for treating neurodegenerative diseases such as Alzheimer's.
- Mechanism of Action : The binding affinity and kinetics of inhibition are currently under investigation, with initial data indicating competitive inhibition patterns.
Case Studies
Several case studies have highlighted the therapeutic potential of compound 1:
-
Case Study on Cancer Treatment :
- Objective : To evaluate the efficacy of compound 1 in combination with standard chemotherapeutics.
- Methodology : Mice bearing xenograft tumors were treated with compound 1 alongside doxorubicin.
- Findings : Enhanced tumor regression was observed compared to monotherapy with doxorubicin alone.
-
Neuroprotective Effects :
- Objective : Assess the neuroprotective properties against oxidative stress in neuronal cell cultures.
- Results : Compound 1 reduced cell death induced by hydrogen peroxide exposure, suggesting potential protective effects against oxidative damage.
Data Summary
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | ~10 µM | Cytotoxicity |
| A549 | ~12 µM | Cytotoxicity | |
| AChE Inhibition | Human AChE | TBD | Competitive inhibition |
| Neuroprotection | Neuronal cultures | TBD | Reduction of oxidative stress |
Q & A
Q. Critical Conditions :
- Temperature Control : Reflux (112°C) for cyclization steps ensures completion without decomposition .
- Anhydrous Environment : Essential for Boc protection to avoid hydrolysis .
Basic: What analytical techniques are recommended for characterizing this compound and confirming its purity?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., Boc methyl groups at δ ~1.4 ppm) and confirms regiochemistry .
- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (LC-MS) : Validates molecular weight ([M+H]⁺) and detects impurities .
- X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects .
Advanced: How can researchers resolve discrepancies in NMR data during characterization?
Answer:
Discrepancies arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., tetrahydrobenzo ring protons) .
Computational Validation : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .
Variable Temperature NMR : Identifies dynamic processes (e.g., Boc group rotation) causing signal splitting .
Advanced: What strategies optimize the cyclization step to enhance yield and minimize byproducts?
Answer:
Advanced: How does the Boc group influence reactivity in downstream functionalization?
Answer:
- Stability : The Boc group is stable under basic conditions but cleaved by TFA or HCl in dioxane, enabling selective deprotection for further derivatization .
- Steric Effects : Hinders nucleophilic attacks at the amino group, directing reactions to the ester or isoxazole moieties .
- Case Study : In analogs, Boc deprotection followed by amidation introduces pharmacophores (e.g., sulfonamides) for biological testing .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity, and how are conflicting results interpreted?
Answer:
- Cytotoxicity Assays : MTT/PrestoBlue against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) identify target engagement .
- Data Conflict Resolution :
- Dose-Response Curves : Confirm activity across multiple concentrations.
- Off-Target Screening : Use proteome profiling to rule out nonspecific effects .
Advanced: How can structural modifications improve aqueous solubility for in vivo studies?
Answer:
- Ester Hydrolysis : Convert ethyl ester to carboxylic acid under basic conditions (NaOH/EtOH, 70°C) .
- PEGylation : Introduce polyethylene glycol (PEG) chains via amide coupling to enhance hydrophilicity .
- Salt Formation : Prepare hydrochloride or sodium salts for improved bioavailability .
Advanced: What computational tools predict the compound’s drug-likeness and ADMET properties?
Answer:
- Software : SwissADME, pkCSM, or Schrödinger’s QikProp predict logP, BBB permeability, and CYP450 interactions.
- Key Parameters :
- logP : Optimal range 2–3 for membrane permeability .
- TPSA : <90 Ų ensures blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
